molecular formula C20H17F2N5O B14793206 4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile

4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile

Cat. No.: B14793206
M. Wt: 381.4 g/mol
InChI Key: WOINAVMFOKMWHD-UHFFFAOYSA-N
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Description

4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile is a complex organic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. The compound’s unique structure, featuring a spiro linkage between piperidine and quinazoline rings, makes it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the quinazoline ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the spiro linkage: This is achieved through a series of reactions that link the piperidine and quinazoline rings.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as nitric oxide synthase, by binding to their active sites. This inhibition can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17F2N5O

Molecular Weight

381.4 g/mol

IUPAC Name

4-(4'-amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile

InChI

InChI=1S/C20H17F2N5O/c21-14-5-6-15(22)17-16(14)18(24)26-20(7-9-25-10-8-20)27(17)19(28)13-3-1-12(11-23)2-4-13/h1-6,25H,7-10H2,(H2,24,26)

InChI Key

WOINAVMFOKMWHD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12N=C(C3=C(C=CC(=C3N2C(=O)C4=CC=C(C=C4)C#N)F)F)N

Origin of Product

United States

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